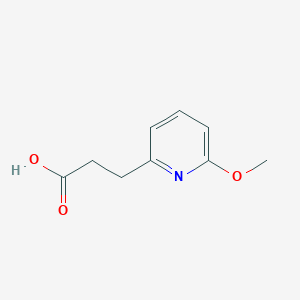

3-(6-Methoxypyridin-2-YL)propanoic acid

Description

Properties

IUPAC Name |

3-(6-methoxypyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(10-8)5-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKYGEMGIBOLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297611 | |

| Record name | 6-Methoxy-2-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-36-0 | |

| Record name | 6-Methoxy-2-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ester Hydrolysis Route

A common preparative approach begins with the synthesis of methyl 3-(6-methoxypyridin-2-yl)propanoate , followed by hydrolysis to yield the target acid.

Step 1: Synthesis of Methyl Ester

The methyl ester is prepared by alkylation or coupling reactions involving 6-methoxypyridin-2-yl precursors and appropriate propanoate derivatives.

Step 2: Hydrolysis

Hydrolysis is conducted under acidic or basic conditions to convert the ester group into the carboxylic acid.

- Acidic hydrolysis: reflux with dilute mineral acid (e.g., HCl).

- Basic hydrolysis: saponification using aqueous NaOH or KOH, followed by acidification.

This method is widely used due to the commercial availability of methyl esters and the straightforward conversion to acids.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Hydrolysis Catalyst | HCl (acidic) or NaOH (basic) | Choice depends on substrate stability |

| Temperature | Reflux (80–100°C) | Ensures complete hydrolysis |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Acidification and extraction | Yields pure acid after work-up |

This method ensures good yields and purity and is scalable for industrial applications.

Multi-Step Protection-Deprotection and Coupling Strategy

For derivatives such as 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid, a protected amino acid analog, synthesis typically involves:

- Protection of amino groups using benzyloxycarbonyl (Cbz) groups via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃).

- Incorporation of the 6-methoxypyridin-2-yl moiety through nucleophilic substitution or coupling reactions.

- Hydroxylation at the β-position using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

- Deprotection steps to remove protecting groups and isolate the target acid.

Purification is typically achieved by column chromatography or recrystallization.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino group protection | Benzyl chloroformate, NaHCO₃ | Protect amino functionality |

| Coupling reaction | Nucleophilic substitution | Attach 6-methoxypyridin-2-yl |

| Hydroxylation | KMnO₄ or OsO₄ | Introduce hydroxyl group |

| Deprotection | Hydrogenolysis or acidic workup | Remove Cbz protecting group |

| Purification | Silica gel chromatography | Obtain pure product |

This approach allows precise functionalization and stereochemical control but involves multiple steps and careful handling of reagents.

Analytical and Purification Techniques

Ensuring the purity and structural integrity of 3-(6-Methoxypyridin-2-yl)propanoic acid during and after synthesis involves:

- High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) for purity assessment.

- Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight and detect impurities.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) for structural elucidation and stereochemical analysis.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹).

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Ester Hydrolysis | Synthesis of methyl ester → hydrolysis | Simple, scalable | Requires ester precursor | 70–90 |

| Protection-Deprotection & Coupling | Amino protection, coupling, hydroxylation, deprotection | Precise functionalization | Multi-step, time-consuming | 40–60 |

| Enantioselective Chiral Synthesis | Chiral triflate intermediate, nucleophilic substitution, continuous flow | High stereocontrol, scalable | Complex setup, specialized reagents | ~33 |

Research Findings and Notes

- The 6-methoxypyridine substituent enhances electronic properties, influencing reactivity and binding in biological contexts, which necessitates careful control during synthesis to avoid side reactions.

- Hydrolysis conditions must be optimized to prevent degradation or unwanted side reactions, especially under strongly acidic or basic environments.

- Advanced continuous flow processes have demonstrated the feasibility of large-scale asymmetric synthesis of related amino acid derivatives, suggesting potential for scale-up of the target compound.

- Stability considerations include storage under inert atmosphere at low temperatures to prevent oxidation or hydrolysis of sensitive groups.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(6-Hydroxypyridin-2-YL)propanoic acid.

Reduction: Formation of 3-(6-Methoxypyridin-2-YL)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxypyridin-2-YL)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The methoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The propanoic acid moiety can also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

3-(6-Chloropyridin-3-yl)propanoic Acid (CAS: Not specified)

- Structure: Chlorine replaces the methoxy group at the pyridine 6-position, and the propanoic acid is at the 3-position.

- Properties: Melting point = 97–99°C; molecular formula = C₈H₈ClNO₂ (MW: 185.61 g/mol).

- Synthesis: Prepared via hydrolysis of ethyl 3-(6-chloropyridin-3-yl)propanoate under basic conditions .

2-Hydroxy-3-(6-Methoxypyridin-2-yl)propanoic Acid (CAS: 2152478-04-9)

- Structure: Additional hydroxyl group on the propanoic acid chain.

- Properties: Not reported in evidence, but the hydroxyl group may enhance hydrogen-bonding capacity and acidity .

Propanoic Acid Derivatives with Aromatic Moieties

3-(5-Phenyl-2-furyl)propanoic Acid (CAS: 3465-61-0)

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid (Compound 3 from )

- Structure: Phenolic hydroxyl and tetrahydrofuran-derived substituents.

- Comparison: The phenolic group offers antioxidant properties absent in the pyridine analogue.

Pharmaceutical Derivatives and Conjugates

3-(2-(6-Methoxynaphthalen-2-yl)propanamido)propanoic Acid (Compound 7 from )

- Structure: Naproxen (6-methoxynaphthalene) conjugated via an amide linkage to propanoic acid.

- Bioactivity : Designed as an NSAID conjugate to enhance anti-inflammatory activity; mechanism involves cyclooxygenase inhibition .

- Comparison : The amide linkage reduces gastrointestinal toxicity compared to free carboxylic acids.

Furin Inhibitors (P3, P7, P16 from )

- Examples :

- P3 : IC₅₀ = 35 µM against Furin.

- Structure : Thiazolyl and bromothiophene substituents.

- Comparison: While 3-(6-Methoxypyridin-2-yl)propanoic acid lacks reported enzymatic inhibition data, its structural simplicity may limit target specificity compared to these multi-ring inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Bioactivity Comparison

Research Findings and Implications

- Structural Flexibility: The pyridine ring in this compound allows for derivatization at multiple positions, as seen in NSAID conjugates (e.g., compound 7) .

- Bioactivity Gaps : Unlike Furin inhibitors (e.g., P3) or cytotoxic compounds (e.g., compound 3), the target compound lacks direct bioactivity data, highlighting a research gap .

- Synthetic Utility : The compound’s hydrochloride salt (CAS: 1998596-44-3) suggests its role as a building block in peptide synthesis or drug development .

Biological Activity

3-(6-Methoxypyridin-2-YL)propanoic acid, also known as (3R)-3-amino-3-(3-methoxypyridin-2-yl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Starting Material : The process begins with 6-methoxypyridine-3-carboxylic acid.

- Amidation : Conversion to an amide using thionyl chloride and ammonia.

- Reduction : The amide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).

- Chiral Resolution : The racemic mixture is resolved into its enantiomers through chiral resolution techniques such as crystallization with chiral acids.

Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound mimics natural amino acids, allowing it to bind effectively to active sites, thereby modulating enzymatic activity or receptor signaling pathways. The presence of the methoxy group and the pyridine ring enhances its binding affinity and specificity.

Neuropharmacological Effects

Research has shown that this compound exhibits neuroprotective properties . It acts as an agonist for certain neurotransmitter receptors, which can influence synaptic transmission and plasticity. This has implications for treating neurodegenerative diseases and cognitive disorders.

Anticancer Activity

Studies indicate that this compound possesses cytotoxic effects against various cancer cell lines . For instance, it demonstrated selective cytotoxicity towards A375 (human melanoma) with an IC50 value of approximately 5.7 μM, while showing minimal toxicity towards normal cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A375 (Melanoma) | 5.7 | Cytotoxic |

| A549 (Lung Cancer) | >10 | No significant effect |

| HeLa (Cervical Cancer) | >10 | No significant effect |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting potential for therapeutic use in neurodegenerative conditions.

Case Study 2: Antitumor Activity

In another study, the compound was tested against a panel of cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner, particularly in melanoma cells. This study highlighted the compound's potential as a lead for developing new anticancer agents.

The mechanism of action involves interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

- Pathways Involved : It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(6-Methoxypyridin-2-YL)propanoic acid, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the methoxy group on the pyridine ring can be introduced by reacting 6-hydroxypyridine-2-carboxylic acid derivatives with methylating agents (e.g., methyl iodide) under basic conditions . Catalytic hydrogenation or palladium-mediated cross-coupling may optimize intermediate steps, as seen in analogous fluoropyridine amino acid syntheses . Purification via recrystallization or HPLC (using C18 columns with aqueous-acetonitrile gradients) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodology :

- <sup>1</sup>H/ <sup>13</sup>C NMR : The methoxy group (–OCH3) appears as a singlet at ~3.9 ppm in <sup>1</sup>H NMR, while the pyridine protons show characteristic splitting patterns (e.g., doublets for H-3 and H-5 at δ 6.5–7.5 ppm). The propanoic acid backbone is confirmed by a triplet (CH2) and a carboxylic acid proton (broad, ~12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should yield [M+H]<sup>+</sup> at m/z 196.0974 (C9H11NO3), with fragmentation peaks indicating loss of CO2 (−44 Da) .

Advanced Research Questions

Q. What is the mechanistic role of the methoxy group in modulating biological activity or binding affinity in enzyme inhibition studies?

- Methodology : The methoxy group’s electron-donating nature enhances π-stacking interactions with aromatic residues in enzyme active sites. Comparative studies with non-methoxy analogs (e.g., 3-(pyridin-2-YL)propanoic acid) can be conducted using:

- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD).

- Molecular Dynamics Simulations (e.g., AMBER force fields) to assess steric and electronic effects .

Q. How do pH and solvent polarity affect the stability and reactivity of this compound in aqueous solutions?

- Methodology :

- pKa Determination : Use potentiometric titration (0.1 M KCl, 25°C) to measure the carboxylic acid dissociation constant (expected pKa ~4.5–5.0, similar to phenylpropanoic acid derivatives ).

- Stability Studies : Monitor degradation via HPLC under varying pH (2–10) and temperatures (25–60°C). The methoxy group may reduce hydrolysis rates compared to halogenated analogs .

Q. What strategies resolve contradictions in reported biological activities of pyridine-propanoic acid derivatives across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) from literature. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Validation : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from impurities (e.g., regioisomers) during synthesis?

- Methodology :

- Chromatographic Separation : Use reverse-phase HPLC with a phenyl-hexyl column to resolve regioisomers (e.g., 3-(4-methoxypyridin-2-YL)propanoic acid) .

- Crystallization Control : Adjust solvent polarity (e.g., water:ethanol ratios) to favor selective crystallization of the target compound .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.